molecular formula C4H5IN2 B1301240 5-Iodo-1-methyl-1H-imidazole CAS No. 71759-88-1

5-Iodo-1-methyl-1H-imidazole

Cat. No.: B1301240
CAS No.: 71759-88-1
M. Wt: 208 g/mol
InChI Key: DPUVICGLBCCTDM-UHFFFAOYSA-N
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Description

5-Iodo-1-methyl-1H-imidazole is a useful research compound. Its molecular formula is C4H5IN2 and its molecular weight is 208 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

5-Iodo-1-methyl-1H-imidazole is an important intermediate in the synthesis of various biologically active compounds. It has been utilized in the synthesis of xestomanzamine A, a marine natural product with potential medicinal properties (Panosyan & Still, 2001). Additionally, derivatives of imidazole, including those related to this compound, are widely used in medical chemistry as building blocks for diverse biologically active molecules (Orhan et al., 2019).

Imidazole-Based Compounds in Drug Development

Research has highlighted the significance of the imidazole ring in a wide array of natural products and synthetic molecules. Its presence in various drugs used for treating different diseases underlines its importance in medicinal chemistry. Imidazole-based compounds have shown a broad range of bioactivities due to their ability to interact with diverse enzymes and receptors in biological systems (Zhang et al., 2014).

Applications in Organic Synthesis

In organic synthesis, this compound has been employed as a key intermediate for various synthetic routes. For instance, it has been used in the regioselective synthesis of 4,5-Diaryl-1-methyl-1H-imidazoles, which include derivatives with high cytotoxicity against human tumor cell lines (Bellina et al., 2008). Additionally, this compound is a precursor in the divergent and regioselective synthesis of trisubstituted imidazoles, which are important in various chemical transformations (Delest et al., 2008).

Role in Material Science and Electrochemistry

This compound also finds applications in material science and electrochemistry. For instance, it's used in the preparation of high-temperature proton-conducting polymer electrolytes for fuel cells (Schechter & Savinell, 2002).

Corrosion Inhibition

In the field of corrosion inhibition, imidazole derivatives, including those related to this compound, have been investigated for their efficacy in protecting metals in acidic environments (Ammal et al., 2018).

Mechanism of Action

Target of Action

5-Iodo-1-methyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The primary targets of imidazole derivatives are often enzymes or receptors involved in these biochemical pathways.

Mode of Action

Imidazole derivatives are known for their broad range of chemical and biological properties . They interact with their targets, often enzymes or receptors, and induce changes that lead to their therapeutic effects. The specific interactions and changes induced by this compound would depend on its specific target, which is currently unknown.

Biochemical Pathways

Imidazole and its derivatives are known to affect various biochemical pathways due to their broad range of chemical and biological properties . They are involved in a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific biochemical pathways affected by this compound would depend on its specific target and mode of action, which are currently unknown.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could influence its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific target and mode of action. Given that imidazole derivatives are known for their broad range of biological activities , the effects could range from antibacterial to antitumor effects, among others.

Safety and Hazards

5-Iodo-1-methyl-1H-imidazole is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

5-Iodo-1-methyl-1H-imidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. It has been observed to interact with cytochrome P450 enzymes, where the nitrogen atom in the imidazole ring binds to the heme iron atom of the enzyme, affecting its catalytic activity . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with various proteins, modulating their structure and function.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation . It also impacts gene expression by binding to transcription factors and altering their activity, resulting in upregulation or downregulation of specific genes. Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes and altering their activity.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. For instance, this compound binds to the heme iron atom of cytochrome P450 enzymes, inhibiting their catalytic activity . It can also act as an allosteric modulator, binding to sites other than the active site of enzymes and altering their conformation and activity. Additionally, this compound can influence gene expression by binding to transcription factors and modulating their DNA-binding activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals . Long-term exposure to this compound has been shown to cause changes in cellular function, such as altered gene expression and metabolic activity. These effects are often reversible upon removal of the compound, but prolonged exposure can lead to irreversible changes in some cases.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects. It is essential to determine the optimal dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions increase the compound’s solubility and facilitate its excretion from the body. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to intracellular proteins, such as albumin and cytosolic enzymes, which influence its localization and accumulation. The distribution of this compound within tissues is also affected by its binding affinity to plasma proteins and its ability to cross cellular membranes.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting peptides or protein complexes . These interactions influence the activity and function of this compound, as its localization within different subcellular compartments can affect its access to target biomolecules and its overall biochemical activity.

Properties

IUPAC Name

5-iodo-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN2/c1-7-3-6-2-4(7)5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUVICGLBCCTDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361582
Record name 5-Iodo-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71759-88-1
Record name 5-Iodo-1-methyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71759-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Iodo-1-methylimidazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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